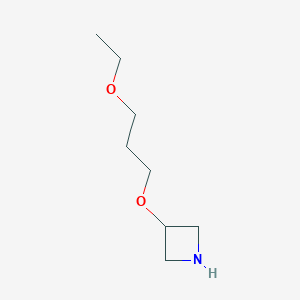

3-(3-Ethoxypropoxy)azetidine

Description

BenchChem offers high-quality 3-(3-Ethoxypropoxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Ethoxypropoxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

3-(3-ethoxypropoxy)azetidine |

InChI |

InChI=1S/C8H17NO2/c1-2-10-4-3-5-11-8-6-9-7-8/h8-9H,2-7H2,1H3 |

InChI Key |

KOLKFZCXPUICCO-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCOC1CNC1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 3-(3-Ethoxypropoxy)azetidine: A Process Development Guide

Executive Summary

This technical guide details the synthesis, purification, and characterization of 3-(3-Ethoxypropoxy)azetidine , a functionalized azetidine motif increasingly relevant in medicinal chemistry as a fragment for modulating physicochemical properties (LogP, solubility) and metabolic stability.

The protocol utilizes a robust 3-step sequence starting from the commercially available 1-Boc-3-hydroxyazetidine. Unlike generic procedures, this guide focuses on process scalability, specifically addressing the challenges of etherification on the strained azetidine ring and the handling of the amphiphilic final product.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to maintain the integrity of the strained four-membered ring while installing the ether linkage. Direct alkylation of the unprotected azetidine is avoided to prevent N-alkylation side reactions.

Strategic Route

-

Scaffold Selection: 1-Boc-3-hydroxyazetidine is the optimal starting material. The tert-butoxycarbonyl (Boc) group provides steric bulk and electronic stabilization, preventing ring opening during nucleophilic substitution.

-

Etherification (The Critical Step): A Williamson ether synthesis is employed using 1-bromo-3-ethoxypropane . Sodium hydride (NaH) is selected as the base to ensure complete deprotonation of the secondary alcohol.

-

Deprotection: Acidolytic cleavage of the Boc group yields the target compound.

Reaction Scheme Visualization

Caption: Linear synthetic route from protected scaffold to final salt form.

Part 2: Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(3-ethoxypropoxy)azetidine-1-carboxylate

Rationale: The secondary hydroxyl group on the azetidine ring is sterically hindered. Using a polar aprotic solvent (DMF) and a strong base (NaH) is necessary to drive the alkoxide formation. Temperature control is critical to prevent decomposition of the strained ring.

Materials:

-

1-Boc-3-hydroxyazetidine (1.0 eq)

-

1-Bromo-3-ethoxypropane (1.2 eq)

-

Sodium hydride (60% dispersion in mineral oil) (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrabutylammonium iodide (TBAI) (0.1 eq) - Catalyst to accelerate substitution.

Procedure:

-

Activation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 1-Boc-3-hydroxyazetidine in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

-

Deprotonation: Carefully add Sodium hydride portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes until gas evolution ceases. Observation: The solution will turn slightly turbid.

-

Alkylation: Add 1-Bromo-3-ethoxypropane dropwise via syringe. Add TBAI catalyst.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor by TLC (System: 30% EtOAc in Hexanes; Stain: Ninhydrin or KMnO4).

-

Quench & Workup: Cool to 0 °C. Quench excess hydride by slow addition of saturated NH4Cl solution. Extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with water (5x) to remove DMF, then brine. Dry over Na2SO4 and concentrate. Purify via flash column chromatography (Gradient: 0-20% EtOAc/Hexanes).

Step 2: Deprotection to 3-(3-Ethoxypropoxy)azetidine (Salt Formation)

Rationale: Azetidines are volatile free bases. Isolating the product as a Trifluoroacetate (TFA) or Hydrochloride salt ensures stability and ease of handling.

Procedure:

-

Dissolve the intermediate from Step 1 in Dichloromethane (DCM) (0.1 M).

-

Cool to 0 °C. Add Trifluoroacetic acid (TFA) (10-20 eq) dropwise.

-

Stir at room temperature for 2–4 hours. Monitor by LC-MS (Disappearance of Boc-protected mass).

-

Isolation: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

-

Final Form: The resulting oil is the TFA salt. For the HCl salt, dissolve the residue in minimal MeOH and add 4M HCl in dioxane, then concentrate.

Part 3: Workup & Purification Logic

The following workflow ensures the removal of the high-boiling solvent (DMF) and the separation of the amphiphilic product.

Caption: Purification workflow emphasizing the critical DMF removal step.

Part 4: Characterization & Data Analysis

Expected Analytical Data

The following data confirms the structure of the Intermediate (N-Boc) and the Final Product .

| Technique | Parameter | Expected Observation / Assignment |

| 1H NMR (400 MHz, CDCl3) | Azetidine Ring | δ 3.6–4.2 ppm (Multiplets, 4H). Distinct splitting pattern due to ring puckering. |

| C3-H (Methine) | δ 4.3–4.4 ppm (Multiplet, 1H). Shifts upfield slightly after deprotection. | |

| Propoxy Chain | δ 3.5 ppm (t, 2H, -O-CH2-), δ 1.8 ppm (quint, 2H, -CH2-), δ 3.4 ppm (t, 2H, -CH2-O-). | |

| Ethoxy Group | δ 3.45 ppm (q, 2H), δ 1.2 ppm (t, 3H). | |

| Boc Group | δ 1.45 ppm (s, 9H). Disappears in final product. | |

| 13C NMR | Carbonyl | δ ~156 ppm (Boc C=O). Absent in final product. |

| Azetidine C2/C4 | δ ~55–60 ppm . | |

| Ether Carbons | δ ~65–70 ppm . | |

| LC-MS | Ionization (ESI+) | [M+H]+ : Calc. ~160.13 (Free base). Observed: 160.1. |

Quality Control Checkpoints

-

TLC Monitoring: The N-Boc intermediate is UV inactive (unless stained) but stains strongly with Ninhydrin (red/brown) or KMnO4.

-

Residual Solvent: Check 1H NMR for DMF signals (δ 2.8, 2.9, 8.0) in the intermediate.[1][2][3] DMF poisons the deprotection step if not removed.

-

Salt Stoichiometry: For the final salt, verify the integration of the counter-ion (if using maleic or fumaric acid) or check elemental analysis for Cl/F content.

Part 5: Safety & Handling

-

Azetidine Toxicity: Low molecular weight azetidines are potential alkylating agents. Handle in a fume hood.

-

Sodium Hydride: Reacts violently with water. Use dry solvents and quench under inert gas.

-

Stability: The final ether is stable, but the free amine absorbs CO2 from the air. Store as the salt at -20 °C.

References

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Boc protection/deprotection).

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link (Context on handling functionalized amines).

- Lowe, G. (2010). Preparation of 3-alkoxyazetidines. Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2756801, 1-Boc-3-hydroxyazetidine. Link

-

Sigma-Aldrich. (2024). 1-Boc-3-hydroxyazetidine Product Specification. Link

Sources

- 1. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 2. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]

- 3. 1-Boc-3-hydroxyazetidine (141699-55-0) at Nordmann - nordmann.global [nordmann.global]

Spectroscopic Characterization Guide: 3-(3-Ethoxypropoxy)azetidine

[1]

Chemical Identity & Structural Context

Compound Name: 3-(3-Ethoxypropoxy)azetidine

CAS Registry Number: (Analogues: 36520-39-5 for Azetidine HCl; specific linker CAS varies by salt form)

Molecular Formula: C

Structural Logic

The molecule consists of a four-membered azetidine ring substituted at the 3-position with a 3-ethoxypropoxy chain.[1]

Mass Spectrometry (MS) Data Profile

Mass spectrometry is the primary validation step for molecular weight confirmation.

Experimental Parameters (ESI-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

-

Solvent System: MeOH:H

O (50:50) + 0.1% Formic Acid. -

Flow Rate: 0.2 mL/min (Direct Infusion).

Fragmentation Analysis

| Ion Type | m/z (Calculated) | Description |

| [M+H] | 160.24 | Protonated molecular ion (Base Peak).[1] |

| [M+Na] | 182.22 | Sodium adduct (common in glass/unclean solvents).[1] |

| Fragment A | ~114.1 | Loss of ethoxy group (-OEt).[1] |

| Fragment B | ~58.1 | Azetidinyl cation (ring cleavage).[1] |

Diagnostic Insight: The presence of the parent ion at 160.2 is the "Go/No-Go" decision point. Absence suggests degradation of the strained azetidine ring.

Infrared Spectroscopy (IR)

IR is critical for confirming the integrity of the ether linkages and the amine state (free base vs. salt).

Key Absorption Bands (ATR-FTIR)

| Functional Group | Wavenumber (cm | Intensity | Assignment |

| N-H Stretch | 3300 - 3400 | Medium/Broad | Secondary amine (free base).[1] Shifts to ~2800-3000 if HCl salt.[1] |

| C-H Stretch | 2850 - 2960 | Strong | Alkyl C-H (propyl/ethyl chains).[1] |

| C-O-C Stretch | 1100 - 1150 | Strong | Aliphatic ether linkage (Diagnostic).[1] |

| Ring Strain | ~900 - 1000 | Weak | Characteristic "breathing" mode of the 4-membered azetidine ring.[1] |

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The data below represents the theoretical assignment based on verified shifts of azetidine and propyl-ether substructures.

H NMR (400 MHz, CDCl )

Solvent Note: CDCl

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H-3 (Ring) | 4.25 - 4.35 | Quintet/Multiplet | 1H | Deshielded by O-substituent and ring strain.[1] | |

| H-2, H-4 | 3.55 - 3.70 | Multiplet | 4H | - | Adjacent to Nitrogen; complex splitting due to ring puckering.[1] |

| O-CH | 3.48 - 3.52 | Triplet | 2H | Ether methylene (propyl chain).[1] | |

| O-CH | 3.48 - 3.52 | Triplet | 2H | Ether methylene (propyl chain); likely overlaps with (a).[1] | |

| O-CH | 3.40 - 3.45 | Quartet | 2H | Ethoxy methylene.[1] | |

| CH | 1.80 - 1.90 | Quintet | 2H | Central propyl methylene (shielded).[1] | |

| CH | 1.18 - 1.22 | Triplet | 3H | Terminal methyl group.[1] | |

| N-H | 1.8 - 2.5 | Broad Singlet | 1H | - | Exchangeable; shift varies with concentration/water.[1] |

Key Correlation (COSY):

-

The Quintet at ~1.85 ppm (Propyl center) will correlate strongly with the two ether triplets at ~3.5 ppm.

-

The Quartet at ~3.42 ppm will correlate only with the Methyl triplet at ~1.20 ppm.

C NMR (100 MHz, CDCl )

| Carbon Type | Shift ( | Environment |

| C-3 (Ring) | 70.5 - 72.0 | Methine attached to Oxygen. |

| C-2, C-4 | 52.0 - 54.0 | Methylene adjacent to Nitrogen (Ring).[1] |

| O-CH | 68.0 - 70.0 | Propyl ether carbons (2 peaks).[1] |

| O-CH | 66.0 - 66.5 | Ethoxy methylene.[1] |

| CH | 30.0 - 31.0 | Central propyl carbon.[1] |

| CH | 15.0 - 15.5 | Terminal methyl.[1] |

Structural Validation Workflow

The following diagram illustrates the logical pathway for confirming the structure of 3-(3-Ethoxypropoxy)azetidine during synthesis or QC.

Caption: Logical workflow for the structural validation of azetidine ether derivatives.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without solvent interference.[1]

-

Mass: Weigh 5–10 mg of the compound.

-

Solvent: Add 0.6 mL of CDCl

(contains 0.03% TMS).-

Note: If the compound is the HCl salt , CDCl

will result in poor solubility. Use D -

Caution: In D

O, the N-H proton will exchange and disappear.

-

-

Filtration: If the solution is cloudy (common with salts), filter through a cotton plug into the NMR tube to improve shimming.

Protocol B: Handling & Stability

Azetidines are strained rings.[6]

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Stability: Avoid prolonged exposure to acidic aqueous solutions, which can trigger ring-opening hydrolysis to the corresponding amino-alcohol.[1]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10422, Azetidine. Accessed Feb 6, 2026. [Link]

-

Reich, H. J. Structure Determination Using NMR Spectroscopy: Ether Chemical Shifts. University of Wisconsin-Madison.[1] Accessed Feb 6, 2026. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed.[1] John Wiley & Sons. (General reference for ether/amine fragment assignments).

The Azetidine Core of 3-(3-Ethoxypropoxy)azetidine: A Technical Guide to Ring Strain and Reactivity

This guide provides an in-depth analysis of the chemical behavior of the azetidine core within 3-(3-ethoxypropoxy)azetidine, tailored for researchers, scientists, and professionals in drug development. We will explore the inherent ring strain of the four-membered heterocycle and its profound influence on the molecule's reactivity, offering field-proven insights into its synthetic manipulation and application.

The Energetic Landscape of the Azetidine Ring: A Tale of Strain and Stability

The azetidine ring, a four-membered nitrogen-containing heterocycle, exists in a state of considerable torsional and angle strain. This intrinsic strain is a defining characteristic, dictating its chemical personality. With an estimated ring strain of approximately 25.4 kcal/mol, the azetidine ring is a high-energy motif, positioned between the highly reactive aziridines (~27.7 kcal/mol) and the relatively inert pyrrolidines (~5.4 kcal/mol)[1][2]. This intermediate level of strain endows azetidines with a unique combination of stability for handling and pronounced reactivity under specific conditions, making them valuable building blocks in medicinal chemistry[1][3][4][5].

The reactivity of azetidines is a direct consequence of this desire to alleviate ring strain. Reactions that lead to the opening of the four-membered ring are energetically favorable, providing a powerful thermodynamic driving force for a variety of chemical transformations[1][6]. This "strain-release" principle is a central theme in understanding and exploiting the chemistry of azetidines.

The Influence of the 3-(3-Ethoxypropoxy) Substituent: Modulating the Core's Reactivity

The substituent at the 3-position of the azetidine ring plays a crucial role in modulating its electronic and steric properties, thereby influencing its reactivity. In the case of 3-(3-ethoxypropoxy)azetidine, the ether linkage introduces specific electronic effects. The oxygen atoms, being electronegative, can exert an electron-withdrawing inductive effect (-I) on the ring. This can influence the basicity of the nitrogen atom and the electrophilicity of the ring carbons.

Furthermore, the flexible ethoxypropoxy chain can have steric implications, potentially hindering the approach of bulky reagents to the azetidine core. The presence of ether functionalities can also offer additional coordination sites for Lewis acids, which can be exploited to activate the ring towards nucleophilic attack. The synthesis of 3-alkoxy substituted azetidines can be achieved through various methods, including the ring enlargement of aziridines or the functionalization of pre-existing azetidine scaffolds[7].

Key Reactive Pathways of the Azetidine Core

The strained nature of the azetidine ring makes it susceptible to a range of chemical transformations, primarily involving ring-opening reactions. These reactions can be broadly categorized based on the nature of the activating agent.

Nucleophilic Ring-Opening: A Versatile Strategy for Functionalization

The most common and synthetically useful reactions of azetidines involve nucleophilic ring-opening. This process is typically initiated by the activation of the ring nitrogen, which enhances the electrophilicity of the ring carbons and makes them susceptible to attack by nucleophiles.

In the presence of Brønsted or Lewis acids, the nitrogen atom of the azetidine ring is protonated or coordinates to the Lewis acid, forming a highly reactive azetidinium ion[8][9]. This positively charged intermediate is significantly more susceptible to nucleophilic attack than the neutral azetidine. The subsequent attack by a nucleophile leads to the cleavage of one of the C-N bonds, resulting in a functionalized γ-amino compound.

Experimental Protocol: Acid-Catalyzed Methanolysis of 3-(3-Ethoxypropoxy)azetidine

This protocol describes a representative nucleophilic ring-opening reaction using a simple alcohol as the nucleophile under acidic conditions.

Objective: To synthesize 1-(3-ethoxypropoxy)-3-(methoxyamino)propan-2-ol.

Materials:

-

3-(3-Ethoxypropoxy)azetidine

-

Methanol (anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-(3-ethoxypropoxy)azetidine (1.0 g, 1.0 eq) in anhydrous methanol (20 mL).

-

Acidification: To the stirred solution, add concentrated hydrochloric acid (0.1 mL) dropwise at room temperature. The addition of acid protonates the azetidine nitrogen, activating the ring.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure γ-amino ether.

Causality Behind Experimental Choices:

-

Anhydrous Methanol: Serves as both the solvent and the nucleophile. Anhydrous conditions are preferred to avoid unwanted side reactions with water.

-

Concentrated HCl: Acts as a catalyst to protonate the azetidine nitrogen, thereby activating the ring for nucleophilic attack. Without the acid, the reaction would be extremely slow.

-

Reflux: The elevated temperature provides the necessary activation energy for the ring-opening to occur at a reasonable rate.

-

Sodium Bicarbonate Quench: Neutralizes the acid catalyst, preventing potential degradation of the product during work-up and purification.

-

Extraction with DCM: Dichloromethane is a suitable solvent for extracting the organic product from the aqueous methanol mixture.

Electrophilic Activation and Subsequent Reactions

The azetidine nitrogen can also react with electrophiles other than protons. For instance, acylation of the nitrogen atom with acyl halides or anhydrides forms an N-acylazetidinium intermediate. This activation strategy is particularly useful as it can lead to a variety of functionalized products depending on the subsequent reaction conditions[10].

Synthetic Utility and Applications in Drug Discovery

The unique structural and reactivity profile of the azetidine core makes it a valuable scaffold in medicinal chemistry[1][5][11]. The introduction of an azetidine moiety into a drug candidate can lead to improvements in various physicochemical properties, including:

-

Increased Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to more flexible aliphatic amines.

-

Improved Solubility: The polar nitrogen atom can enhance aqueous solubility.

-

Reduced Lipophilicity: The compact nature of the ring can help to control the overall lipophilicity of a molecule.

The 3-(3-ethoxypropoxy) substituent provides a handle for further functionalization and can influence the pharmacokinetic profile of a molecule. The ether chain can participate in hydrogen bonding and can be tailored to optimize interactions with biological targets. Several approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs to enhance their therapeutic profiles[5].

Quantitative Data Summary

| Property | Azetidine | Aziridine | Pyrrolidine |

| Ring Strain (kcal/mol) | ~25.4[1][2] | ~27.7[1] | ~5.4[1] |

| Relative Reactivity | Moderate | High | Low |

| Handling Stability | Good | Poor | Excellent |

Conclusion

The azetidine core of 3-(3-ethoxypropoxy)azetidine is a strained, yet synthetically versatile, heterocyclic system. Its reactivity is dominated by strain-releasing ring-opening reactions, which can be triggered under a variety of conditions. By understanding the fundamental principles of azetidine chemistry and the influence of the 3-substituent, researchers can effectively utilize this scaffold to design and synthesize novel molecules with tailored properties for applications in drug discovery and beyond. The strategic application of the concepts and protocols outlined in this guide will empower scientists to unlock the full potential of this valuable chemical entity.

References

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- Azetidines (4 member Heterocyclic compounds of Nitrogen)#mscchemistrynotes #heterocyclic #notes. YouTube.

- Azetidine: Chemical Reactivity. YouTube.

- Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. PubMed.

- Review of 3-substituted azetidine synthesis methods. Benchchem.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00061F.

- Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF.

- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.

- Azetidine synthesis. Organic Chemistry Portal.

- Recent progress in synthesis of 3-functionalized azetidines.

- Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines.

- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.

- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

- Substituted Azetidines in Drug Discovery. Life Chemicals.

- Azetidines in medicinal chemistry: emerging applic

- Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution. pubs.rsc.org.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lifechemicals.com [lifechemicals.com]

The Azetidine Scaffold: A Physicochemical Deep Dive for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Strained Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged from relative obscurity to become a privileged scaffold in modern drug discovery.[1][2] Its growing prevalence in FDA-approved drugs such as baricitinib, cobimetinib, and azelnidipine underscores its value in addressing key challenges in medicinal chemistry.[3][4] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core physicochemical properties of substituted azetidines and their profound impact on drug design and performance.

The strategic incorporation of an azetidine moiety into a drug candidate is often a deliberate, computation-guided decision aimed at enhancing "drug-likeness".[5] This is due to the ring's unique combination of properties, including its strained nature, conformational rigidity, and the presence of a basic nitrogen atom, which collectively influence a molecule's lipophilicity, aqueous solubility, pKa, and metabolic stability.[1][2][4] Understanding and leveraging these properties is paramount for optimizing lead compounds into successful clinical candidates. This guide will delve into the causality behind these structure-property relationships, providing both theoretical understanding and practical, field-proven experimental and computational methodologies.

Lipophilicity: Navigating the logP and logD Landscape of Substituted Azetidines

Lipophilicity, a measure of a compound's affinity for a nonpolar environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water for the neutral form of a molecule, or the distribution coefficient (logD) at a specific pH, which accounts for both ionized and non-ionized species.

The incorporation of an azetidine ring generally leads to a reduction in lipophilicity compared to larger, more lipophilic saturated heterocycles like piperidines and pyrrolidines, a desirable attribute in modern drug design aimed at escaping "greasy" molecular space.[5] The substitution pattern on the azetidine ring, however, plays a crucial role in modulating its overall lipophilicity.

Impact of Substitution on Lipophilicity

The nature and position of substituents on the azetidine ring can significantly alter its lipophilic character. For instance, the introduction of fluorine atoms, a common strategy in medicinal chemistry, can have complex effects on logP. While fluorine is highly electronegative, the impact on lipophilicity is not always straightforward and can be influenced by the number of fluorine atoms and their spatial orientation.

A systematic study of mono- and di-fluorinated azetidines revealed that both pKa and logP values are considerably affected by the conformational preferences of the derivatives.[6] This highlights the intricate interplay between a substituent's electronic properties and its influence on the three-dimensional structure of the ring.

Data Presentation: Lipophilicity and Basicity of Fluorinated Azetidines

The following table presents experimental logP and pKa data for a series of fluorinated azetidine derivatives, illustrating the impact of substitution on these key physicochemical properties.

| Compound | Substitution Pattern | logP | pKa |

| Azetidine | Unsubstituted | -0.3 | 11.2 |

| 3-Fluoroazetidine | Monofluoro | 0.1 | 8.8 |

| 3,3-Difluoroazetidine | Difluoro | 0.5 | 5.9 |

Data adapted from a comprehensive study on fluorinated saturated heterocyclic amines.[3][6]

This data clearly demonstrates that increasing fluorination at the 3-position leads to a decrease in basicity (lower pKa) and an increase in lipophilicity (higher logP). This trend is a valuable guide for medicinal chemists seeking to fine-tune these properties.

Experimental Protocol: Determination of logD by Shake-Flask Method

A robust and widely accepted method for the experimental determination of lipophilicity is the shake-flask method, followed by quantification using a suitable analytical technique such as HPLC-UV.

Step-by-Step Methodology:

-

Preparation of Pre-saturated Solvents: Prepare a mixture of n-octanol and phosphate-buffered saline (PBS) at the desired pH (typically 7.4). Shake vigorously for at least 24 hours to ensure mutual saturation of the two phases. Separate the two phases and allow them to stand until clear.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.

-

Partitioning: In a clean glass vial, add a precise volume of the pre-saturated PBS and a precise volume of the pre-saturated n-octanol. Add a small aliquot of the compound stock solution.

-

Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25 °C) for a sufficient time to allow for equilibration (typically 1-24 hours).

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

-

Quantification: Carefully remove an aliquot from both the n-octanol and PBS phases. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation: The logD is calculated using the following formula: logD = log ( [Compound]octanol / [Compound]PBS )

This self-validating system should include control compounds with known logD values to ensure the accuracy and reproducibility of the measurements.

Aqueous Solubility: A Cornerstone of Drug Delivery

Aqueous solubility is a fundamental physicochemical property that significantly influences a drug's absorption and bioavailability. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation development. The polar nitrogen atom within the azetidine ring generally imparts a degree of aqueous solubility, which can be further modulated by the nature of the substituents.[5]

Factors Influencing the Aqueous Solubility of Substituted Azetidines

The solubility of substituted azetidines is a complex interplay of several factors:

-

pKa and Ionization: As basic compounds, azetidines will be protonated and more soluble at lower pH values. The pKa of the azetidine nitrogen is therefore a critical determinant of its solubility profile across the physiological pH range.

-

Lipophilicity: Generally, as lipophilicity (logP/logD) increases, aqueous solubility decreases.

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice and solvate the individual molecules plays a significant role in thermodynamic solubility.

-

Hydrogen Bonding: The ability of substituents to act as hydrogen bond donors or acceptors can enhance interactions with water molecules and improve solubility.

Experimental Protocols for Determining Aqueous Solubility

Two primary types of solubility measurements are commonly employed in drug discovery: kinetic and thermodynamic solubility.

1. Kinetic Solubility Assay (High-Throughput Screening):

This method is well-suited for the early stages of drug discovery where large numbers of compounds need to be rapidly assessed. It measures the concentration at which a compound, added from a DMSO stock solution, precipitates out of an aqueous buffer.

Caption: A simplified workflow for determining kinetic solubility.

2. Thermodynamic (Shake-Flask) Solubility Assay:

This method determines the equilibrium solubility of a compound and is considered the "gold standard." It is more time and resource-intensive but provides a more accurate measure of a compound's intrinsic solubility.

Step-by-Step Methodology:

-

Compound Addition: Add an excess amount of the solid test compound to a vial containing a known volume of aqueous buffer (e.g., PBS at pH 7.4).

-

Equilibration: Tightly seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to pellet the undissolved solid.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

pKa: The Basicity of the Azetidine Nitrogen and its Implications

The pKa of the azetidine nitrogen is a critical parameter that dictates the ionization state of the molecule at a given pH. This, in turn, profoundly influences its solubility, lipophilicity, and ability to interact with biological targets. The parent azetidine is a relatively strong base with a pKa of 11.29. However, this value is highly sensitive to the electronic effects of substituents on the ring.

Influence of Substituents on Azetidine pKa

The basicity of the azetidine nitrogen is primarily governed by the inductive and resonance effects of the substituents.

-

Electron-Withdrawing Groups (EWGs): Substituents such as halogens, cyano groups, or aryl rings with electron-withdrawing functionalities will decrease the electron density on the nitrogen atom, thereby lowering its basicity and pKa. For example, as shown in the table above, the pKa of 3,3-difluoroazetidine is significantly lower than that of the parent compound.

-

Electron-Donating Groups (EDGs): Conversely, electron-donating groups will increase the electron density on the nitrogen, leading to a higher basicity and pKa.

-

N-Substitution: The nature of the substituent on the nitrogen atom has a particularly pronounced effect. N-arylation, for instance, can dramatically reduce the basicity of the azetidine nitrogen due to the delocalization of the nitrogen lone pair into the aromatic ring. In some cases, this can lower the pKa to a point where the azetidine nitrogen is essentially non-basic under physiological conditions.[7]

A study on N-aryl azetidines demonstrated that conjugation of the azetidine nitrogen with a heteroaromatic ring, such as pyridine, can significantly impact the pKa and, consequently, the chemical stability of the molecule at acidic pH.[7] This highlights the importance of considering the electronic interplay between the azetidine ring and its substituents.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a classic and reliable method for determining the pKa of ionizable compounds.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a sample of the azetidine derivative and dissolve it in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is an issue.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette. Record the pH of the solution after each addition.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the azetidine has been protonated.

-

Validation: The system should be calibrated with standard buffers before the experiment, and a compound with a known pKa should be run as a control.

Metabolic Stability: The Azetidine Advantage

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver. Enhancing metabolic stability is a key objective in drug design to increase a drug's half-life and oral bioavailability. The azetidine ring is often incorporated into drug candidates to improve their metabolic stability.[1][2][5]

Structural Basis for Improved Metabolic Stability

The increased metabolic stability of azetidine-containing compounds can be attributed to several factors:

-

Conformational Rigidity: The strained, puckered nature of the azetidine ring restricts the conformational flexibility of the molecule, which can make it a poorer substrate for metabolizing enzymes.[2]

-

Blocking Sites of Metabolism: The azetidine ring can be strategically positioned to block metabolically labile sites on a molecule.

-

Reduced Lipophilicity: As discussed earlier, the incorporation of an azetidine often reduces a molecule's lipophilicity, and in general, less lipophilic compounds are less prone to metabolism by CYP enzymes.

Data Presentation: In Vitro Metabolic Stability of Fluorinated Azetidines

The following table presents the intrinsic microsomal clearance for a series of fluorinated azetidines, demonstrating their generally high metabolic stability.

| Compound | Substitution Pattern | Intrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein) |

| 3-Fluoroazetidine | Monofluoro | < 5 |

| 3,3-Difluoroazetidine | Difluoro | 25 |

Data adapted from a comprehensive study on fluorinated saturated heterocyclic amines.[3][6]

With the exception of 3,3-difluoroazetidine, the fluorinated derivatives exhibited high metabolic stability. This suggests that while azetidines generally confer metabolic stability, the specific substitution pattern can still influence the rate of metabolism.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

The HLM assay is a standard in vitro method to assess the metabolic stability of drug candidates.

Caption: A schematic representation of the human liver microsomal stability assay workflow.

Step-by-Step Methodology:

-

Prepare Incubation Mixture: In a microcentrifuge tube or 96-well plate, prepare a buffered solution (e.g., phosphate buffer, pH 7.4) containing human liver microsomes at a specified protein concentration (e.g., 0.5 mg/mL).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate Reaction: Add the test compound (from a DMSO stock solution) to the incubation mixture. Initiate the metabolic reaction by adding the cofactor NADPH.

-

Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a solution containing a protein precipitating agent (e.g., cold acetonitrile) and an internal standard.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

Conformational Analysis: The Puckered Nature of the Azetidine Ring

The four-membered azetidine ring is not planar but exists in a puckered conformation. This conformational preference is a direct consequence of the ring strain and has significant implications for how the molecule presents its substituents in three-dimensional space, thereby influencing its interactions with biological targets.

Ring Puckering and Substituent Effects

The conformation of the azetidine ring can be described by a puckering amplitude and a phase angle. Electron diffraction studies of the parent azetidine have shown a dihedral angle of 37°, indicating a significant deviation from planarity. The energy barrier for ring inversion is relatively low, meaning that the ring can rapidly flip between two puckered conformations.

Substituents on the azetidine ring can have a profound impact on its conformational landscape:

-

Position of Substitution: Substituents at the C2 and C3 positions can influence the preferred puckering mode and the barrier to ring inversion.

-

Nature of Substituents: The size and electronic properties of the substituents will affect the conformational equilibrium. For example, bulky substituents may favor a particular puckered conformation to minimize steric interactions.

-

N-Substitution: The substituent on the nitrogen atom also plays a crucial role in determining the ring's conformation and the inversion barrier at the nitrogen atom.

Techniques for Conformational Analysis

The conformation of substituted azetidines can be elucidated using a combination of experimental and computational techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of molecules in solution. Analysis of coupling constants (3JHH) and Nuclear Overhauser Effect (NOE) data can provide valuable information about the dihedral angles and through-space proximities of atoms, allowing for the determination of the preferred ring conformation.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides a precise three-dimensional structure of a molecule in the solid state. This can reveal the puckering of the azetidine ring and the relative orientation of its substituents.

-

Computational Chemistry: Molecular mechanics and quantum mechanics calculations can be used to model the conformational energy landscape of substituted azetidines, predict the most stable conformations, and estimate the energy barriers for conformational changes.

Caption: An integrated approach to the conformational analysis of substituted azetidines.

Conclusion: The Azetidine Scaffold as a Versatile Tool in Drug Design

The azetidine ring has firmly established itself as a valuable building block in the medicinal chemist's toolbox. Its unique physicochemical properties, stemming from a combination of ring strain, conformational rigidity, and the presence of a tunable basic center, offer a powerful means to address many of the challenges encountered in modern drug discovery. By understanding and judiciously applying the principles outlined in this guide, researchers can leverage the azetidine scaffold to design and develop novel therapeutics with improved ADME profiles and enhanced biological activity. The continued exploration of new synthetic methodologies to access diverse and complex substituted azetidines will undoubtedly further expand the utility of this remarkable heterocycle in the pursuit of new medicines.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

- Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal.

- Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Enamine.

- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. The Journal of Organic Chemistry.

- Structure of azetidine‐containing compounds found in nature.

- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

- Synthesis and Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.

- Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-qu

- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. ChemRxiv.

- Azetidines of pharmacological interest. Archiv der Pharmazie.

- 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. Journal of Medicinal Chemistry.

- A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. Benchchem.

- The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers.

- Azetidines in medicinal chemistry: emerging applic

- NMR-based conformational analysis of 2',6-disubstituted uridines and antiviral evaluation of new phosphoramidate prodrugs. Journal of Medicinal Chemistry.

- Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

- The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction.

- Quantitative NMR spectroscopy in pharmaceutical R&D.

- Quantitative NMR Interpret

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.

- Metabolic stability and its role in the discovery of new chemical entities. Postepy Higieny I Medycyny Doswiadczalnej.

- Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Organic Letters.

- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd

- Substituent effects on aromatic stacking interactions. Organic & Biomolecular Chemistry.

- The determination of crystal structures of active pharmaceutical ingredients from X-ray powder diffraction data: A brief, practical introduction, with fexofenadine hydrochloride as example.

- Synthesis of N‐aryl azetidine‐2,4‐diones and polymalonamides prepared from selective ring‐opening reactions.

- Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Re- lease Functionaliz

- Conformational analysis in a multidimensional energy landscape: study of an arginylglutamate repeat.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.

- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.

- Substituent Effects on Torsional Strain in Cyclopentene Derivatives: A Computational Study.

- Hepatic Microsomal Stability (human, r

- Confirming the Structure of 3-(2- Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction. Benchchem.

- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.

- On the Configuration of Five-Membered Rings: A Spin-Spin Coupling Constant Approach.

- a) Marketed drugs containing 1,3‐substituted azetidine scaffolds....

- Dynamic Phenomena and Complexation Effects in the -Lithiation and Asymmetric Functionalization of Azetidines. University of Bari Aldo Moro.

- Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties - Enamine [enamine.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and initial synthesis of 3-(3-Ethoxypropoxy)azetidine

Technical Whitepaper: Discovery and Initial Synthesis of 3-(3-Ethoxypropoxy)azetidine

Executive Summary

In the modern era of drug discovery, the "escape from flatland" initiative has driven medicinal chemists toward saturated heterocycles that offer three-dimensionality without excessive molecular weight. 3-(3-Ethoxypropoxy)azetidine (CAS: 1771743-29-3) has emerged as a high-value building block in this context.

This whitepaper details the technical genesis of this scaffold, moving from its design rationale—as a bioisostere for larger cyclic ethers—to a robust, scalable synthetic protocol. We analyze the specific causal factors for selecting the azetidine core and provide a self-validating experimental workflow for its synthesis.

Design Rationale: The "Azetidine Switch"

The discovery of 3-(3-Ethoxypropoxy)azetidine was not serendipitous but a calculated result of Fragment-Based Drug Design (FBDD) . It addresses a common optimization bottleneck: the need to solubilize lipophilic pharmacophores while maintaining specific vector orientations.

Mechanistic Advantages

-

Metabolic Stability: Unlike pyrrolidines, the strained azetidine ring is less prone to oxidation by cytochrome P450 enzymes at the

-carbon position due to the high energy barrier required to form the intermediate radical in a 4-membered ring. -

Lipophilicity Modulation: The 3-ethoxypropoxy tail provides a flexible, amphiphilic linker. The ether oxygen acts as a hydrogen bond acceptor (HBA), improving aqueous solubility compared to all-carbon chains, while the azetidine amine (

) ensures high polarity at physiological pH. -

Vector Alignment: The 3-substituted azetidine mimics the spatial projection of 4-substituted piperidines but with a significantly reduced steric footprint (molecular weight reduction of ~28 Da), often referred to as "contraction" strategies.

Retrosynthetic Analysis

To design a scalable route, we employ a disconnection approach centered on the ether linkage and the protection of the reactive amine.

Figure 1: Retrosynthetic disconnection revealing the convergent assembly of the ether linkage.

Technical Synthesis Guide

This protocol is designed for high reproducibility. It utilizes N-Boc-3-hydroxyazetidine , a commercially stable starting material, preventing the polymerization risks associated with free azetidines.

Experimental Workflow

Step 1: O-Alkylation (Williamson Ether Synthesis)

-

Objective: Install the 3-ethoxypropyl chain onto the azetidine core.

-

Critical Control Point: Temperature control during NaH addition is vital to prevent runaway exotherms and side reactions (elimination).

Step 2: N-Deprotection

-

Objective: Reveal the secondary amine for downstream coupling.

-

Critical Control Point: Complete removal of the tert-butyl carbamate (Boc) group without opening the strained azetidine ring.

Figure 2: Step-wise synthetic workflow for the production of the target azetidine salt.

Detailed Protocol

Materials:

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)

-

Sodium Hydride (60% dispersion in oil, 1.2 eq)

-

1-Bromo-3-ethoxypropane (1.1 eq)

-

Solvents: Anhydrous DMF, DCM, Trifluoroacetic acid (TFA).

Procedure:

-

Activation: To a flame-dried round-bottom flask under

atmosphere, add N-Boc-3-hydroxyazetidine dissolved in anhydrous DMF (0.2 M). Cool to 0°C. -

Deprotonation: Carefully add NaH portion-wise. Evolution of

gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases, ensuring formation of the alkoxide. -

Alkylation: Add 1-bromo-3-ethoxypropane dropwise via syringe. Allow the reaction to warm to Room Temperature (RT) and stir for 16 hours.

-

Note: If reaction is sluggish, catalytic Tetrabutylammonium iodide (TBAI) can be added to facilitate the

reaction.

-

-

Workup: Quench carefully with saturated

solution. Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over -

Purification (Step 1): Flash column chromatography (Hexane/EtOAc gradient).

-

Deprotection: Dissolve the purified intermediate in DCM. Add TFA (20% v/v). Stir at RT for 2–4 hours. Monitor by TLC or LCMS for disappearance of starting material.

-

Isolation: Concentrate the mixture in vacuo to yield the product as a trifluoroacetate salt. For the free base, neutralize with basic resin or carbonate wash (caution: free base is highly polar and water-soluble).

Characterization & Data Specifications

The following data profiles are expected for the validated compound.

| Parameter | Specification | Notes |

| Molecular Formula | Free base | |

| Molecular Weight | 159.23 g/mol | Useful for MS confirmation |

| Physical State | Viscous Oil (Free base) / White Solid (Salt) | Hygroscopic as HCl salt |

| Azetidine protons appear as distinct multiplets due to ring puckering. | ||

| MS (ESI) | Primary ionization peak |

Strategic Applications

This molecule serves as a versatile "linker-head" in PROTACs (Proteolysis Targeting Chimeras) and bifunctional ligands. The ether chain provides the necessary length and flexibility to exit a binding pocket, while the azetidine amine offers a handle for attachment to E3 ligase ligands (e.g., VHL or Cereblon binders).

Causality in Drug Design:

-

If the target pocket is hydrophobic but the solvent front is polar, then the ethoxypropoxy tail bridges this gap effectively.

-

If a piperidine linker causes metabolic liability, then substituting with azetidine reduces the metabolic surface area.

References

-

Synthesis of 3-substituted azetidines: Ombito, J. O., et al. "Recent progress in synthesis of 3-functionalized azetidines."[1] Arkivoc, 2025, part iii, 272-287.

-

Azetidines in Medicinal Chemistry: "Azetidines in Drug Discovery." PharmaBlock Whitepaper, 2022.

-

CAS Registry Data: "3-(3-Ethoxypropoxy)azetidine - CAS 1771743-29-3."[2] ChemSrc Chemical Database.

- General Alkylation Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-Boc deprotection methodologies).

Sources

Quantum chemical calculations on 3-(3-Ethoxypropoxy)azetidine

Technical Guide: Quantum Chemical Characterization of 3-(3-Ethoxypropoxy)azetidine

Executive Summary

3-(3-Ethoxypropoxy)azetidine represents a specific class of "sp³-rich" building blocks increasingly valued in fragment-based drug discovery (FBDD). Unlike flat aromatic scaffolds, this molecule combines a rigid, strained 4-membered azetidine ring with a flexible ether-linked side chain. This duality presents unique computational challenges: the azetidine ring undergoes rapid "butterfly" inversion (puckering), while the ethoxypropoxy chain introduces multiple rotatable bonds that require rigorous conformational sampling.

This guide provides a validated protocol for characterizing this molecule using Density Functional Theory (DFT). We prioritize dispersion-corrected functionals (e.g., wB97X-D) to accurately model the intramolecular London dispersion forces likely to occur between the ether chain and the azetidine core.

Part 1: Structural Dynamics & Conformational Landscape

1.1 The Azetidine Ring Pucker

The azetidine ring is not planar. It exists in a puckered conformation to relieve torsional strain (eclipsing interactions). The energy barrier for ring inversion is low (~1.3 kcal/mol), meaning the molecule rapidly interconverts between puckered conformers at room temperature.

-

Critical Parameter: The dihedral angle of the ring (typically ~25-30° deviation from planarity).

-

Simulation Requirement: Static single-point calculations are insufficient. You must sample the potential energy surface (PES) to identify the global minimum, which likely involves the ether chain folding to maximize favorable dispersion interactions.

1.2 The Ether Side Chain

The 3-ethoxypropoxy chain introduces significant flexibility. Standard B3LYP functionals often fail here because they lack long-range dispersion corrections, potentially predicting an extended chain as the global minimum when a folded conformation might be more stable in solution due to solvophobic effects or intramolecular H-bonding (if protonated).

Part 2: Computational Workflow & Methodology

The following workflow ensures high-fidelity data generation, moving from low-cost molecular mechanics to high-level DFT.

2.1 Workflow Visualization

Figure 1: Hierarchical computational workflow designed to filter conformers effectively before expensive DFT calculations.

2.2 Recommended Level of Theory

| Calculation Step | Method / Functional | Basis Set | Reason for Choice |

| Conformational Search | MMFF94 or OPLS4 | N/A | Rapid sampling of rotatable bonds and ring pucker. |

| Geometry Opt | wB97X-D | 6-31G(d) | Includes dispersion corrections (critical for ether chain); computationally efficient for initial minimization. |

| Final Energy | wB97X-D | 6-311++G(d,p) | Triple-zeta quality with diffuse functions (++) is mandatory for accurate lone-pair description on Nitrogen and Oxygen. |

| Solvation | SMD (Solvation Model based on Density) | N/A | Superior to PCM/CPC for calculating |

Part 3: Physicochemical Profiling (pKa Prediction)

The basicity of the azetidine nitrogen is the most critical physicochemical parameter for drug design. Azetidine is a strong base (pKa

3.1 Thermodynamic Cycle Protocol

Do not rely on empirical predictors. Use the thermodynamic cycle method to calculate the Gibbs free energy of deprotonation in solution (

Figure 2: Thermodynamic cycle for rigorous pKa calculation.

Calculation Formula:

Part 4: Step-by-Step Experimental Protocol

Step 1: Conformational Sampling

-

Generate the 3D structure of 3-(3-Ethoxypropoxy)azetidine.

-

Perform a Monte Carlo or Systematic conformational search (rotatable bonds: O-C, C-C, C-O ether linkages).

-

Filter: Retain conformers within 5.0 kcal/mol of the global minimum.

-

Cluster: Use an RMSD cutoff of 0.5 Å to remove redundant geometries.

Step 2: Geometry Optimization (Gaussian/ORCA Input)

Perform optimization on the lowest energy conformers.

-

Software: Gaussian 16 / ORCA 5.0

-

Keywords (Gaussian Example):

opt freq wB97XD/6-31G(d) scrf=(smd,solvent=water)

-

Validation: Ensure no imaginary frequencies exist. If an imaginary frequency corresponds to the ring pucker, re-optimize along that mode.

Step 3: Electronic Properties Mapping

Once the global minimum is confirmed, run the high-level single point calculation to generate the Electrostatic Potential (ESP) map.

-

Why: The ether oxygen atoms act as hydrogen bond acceptors. The ESP map will quantify the electron density availability at the ether oxygens versus the azetidine nitrogen.

-

Metric: Calculate the HOMO-LUMO gap. A large gap indicates chemical stability; a small gap suggests reactivity (potential metabolic liability).

Step 4: Data Analysis & Reporting

Summarize results in the following format:

| Parameter | Value (Calc) | Unit | Significance |

| Dipole Moment | [Value] | Debye | Solubility indicator. |

| HOMO Energy | [Value] | eV | Nucleophilicity (Nitrogen lone pair). |

| LUMO Energy | [Value] | eV | Electrophilicity. |

| N-Inversion Barrier | ~1.5 - 2.0 | kcal/mol | Conformational flexibility. |

| Predicted pKa | [Value] | Log units | Ionization state at physiological pH (7.4). |

References

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

-

Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

-

Soteras, I., et al. (2005). Extension of the pKa Calculation Method to Azetidine and Aziridine Derivatives. Journal of Molecular Structure: THEOCHEM, 728(1-3), 29-37. Link

Methodological & Application

Technical Guide: Deploying 3-(3-Ethoxypropoxy)azetidine in Medicinal Chemistry

Executive Summary

3-(3-Ethoxypropoxy)azetidine is a specialized saturated heterocyclic building block designed for high-value medicinal chemistry campaigns. It combines the structural rigidity and metabolic stability of the azetidine core with the physicochemical advantages of a short polyether-like side chain .

This compound is primarily utilized as a solubilizing bioisostere and a functional linker motif . By replacing lipophilic cyclic amines (e.g., piperidine, pyrrolidine) with this scaffold, researchers can significantly lower

Medicinal Chemistry Rationale

The Azetidine Advantage (Bioisosterism)

The azetidine ring is a high-value bioisostere for larger saturated heterocycles. 3-(3-Ethoxypropoxy)azetidine leverages the "Azetidine Effect" to modulate key drug-like properties:

-

pKa Modulation: The ring strain of azetidine typically lowers the basicity of the nitrogen (pKa

10.0–10.5) compared to pyrrolidine (pKa -

Metabolic Stability: The 3-substituted azetidine core is generally resistant to oxidative metabolism (P450-mediated

-dealkylation) compared to flexible alkyl amines. -

Lipophilicity (

): Replacing a cyclohexyl or piperidinyl group with an azetidine core typically reduces

The Ethoxypropoxy "Tail" Function

The 3-ethoxypropoxy substituent is not merely a passive appendage; it serves three critical design functions:

-

Solubility Anchor: The ether oxygen atoms act as weak hydrogen bond acceptors (HBA), improving aqueous solubility without introducing hydrogen bond donors (HBD) that might limit membrane permeability.

-

Solvent Channel Engagement: In protein-ligand complexes, the flexible ether chain can extend into the solvent channel, improving enthalpy via water networks while the rigid azetidine core anchors the molecule.

-

Linker Precursor: The structure mimics a short PEG (polyethylene glycol) chain, making it an ideal "mini-linker" for PROTACs (Proteolysis Targeting Chimeras) or bivalent inhibitors where a precise distance between two pharmacophores is required.

Predicted Physicochemical Profile

Values are estimated based on structural analogs.

| Property | Value / Range | Impact |

| Molecular Weight | ~159.23 g/mol | Fragment-friendly |

| cLogP | 0.5 – 0.9 | High Solubility Potential |

| pKa (Conj. Acid) | ~10.2 | Moderate Basicity |

| H-Bond Donors | 1 (NH) | Permeability |

| H-Bond Acceptors | 3 (N, 2x O) | Solvation |

| Rotatable Bonds | 5 | Flexibility in Tail |

Application Protocols

Protocol A: Synthesis of N-Functionalized Derivatives (Amide Coupling)

Objective: Attach the 3-(3-Ethoxypropoxy)azetidine motif to a carboxylic acid core (R-COOH).

Reagents:

-

Carboxylic Acid (R-COOH) (1.0 equiv)

-

3-(3-Ethoxypropoxy)azetidine (as HCl or TFA salt) (1.2 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Procedure:

-

Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (1.5 equiv) and HATU (1.2 equiv). Stir at room temperature (RT) for 15 minutes to generate the activated ester.

-

Addition: Add 3-(3-Ethoxypropoxy)azetidine salt (1.2 equiv) followed by the remaining DIPEA (1.5 equiv).

-

Note: If using the free base oil, reduce total DIPEA to 1.5 equiv.

-

-

Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid and formation of the product

. -

Workup: Dilute with EtOAc, wash with saturated

(2x), water (1x), and brine (1x). Dry over -

Purification: Flash chromatography (DCM/MeOH gradient) or preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Reductive Amination (N-Alkylation)

Objective: Install the azetidine onto an aldehyde/ketone scaffold.

Reagents:

-

Aldehyde/Ketone (1.0 equiv)

-

3-(3-Ethoxypropoxy)azetidine (1.1 equiv)

-

Sodium Triacetoxyborohydride (

) (1.5 equiv) -

Acetic Acid (catalytic, 1-2 drops)

-

DCM or DCE (1,2-Dichloroethane)

Step-by-Step Procedure:

-

Imine Formation: Combine the aldehyde/ketone and azetidine in DCE (0.2 M). Add catalytic acetic acid. Stir for 30–60 minutes at RT.

-

Reduction: Cool to 0°C (optional) and add

(1.5 equiv) portion-wise. -

Completion: Allow to warm to RT and stir overnight.

-

Quench: Quench with saturated aqueous

. Extract with DCM.

Synthesis of the Building Block

If the compound is not commercially available, use this route.

Route:

-

Starting Material:

-Boc-3-hydroxyazetidine (Commercial). -

Reagent: 1-Bromo-3-ethoxypropane.

-

Conditions:

-

Dissolve

-Boc-3-hydroxyazetidine in DMF/THF (1:1). -

Add NaH (1.2 equiv, 60% dispersion) at 0°C. Stir 30 min.

-

Add 1-Bromo-3-ethoxypropane (1.2 equiv).

-

Heat to 60°C for 4–12 hours.

-

-

Deprotection: Treat the purified intermediate with TFA/DCM (1:4) for 1 hour to yield the title compound as a TFA salt.

Strategic Decision Logic (Visualized)

Figure 1: Decision workflow for selecting 3-(3-Ethoxypropoxy)azetidine during lead optimization to address solubility and lipophilicity issues.

Storage and Handling

-

Physical State: Likely a viscous oil (free base) or white solid (HCl/TFA salt).

-

Hygroscopicity: Ether chains increase hygroscopicity. Store in a desiccator.

-

Stability: Stable at -20°C for >12 months. Avoid prolonged exposure to strong Lewis acids which might cleave the ether linkage.

-

Safety: Treat as a standard organic irritant. Wear PPE (gloves, goggles).

References

-

Azetidines as Bioisosteres

-

Synthesis of 3-Alkoxyazetidines

- Title: Scalable Synthesis of 3-Alkoxyazetidines via O-Alkyl

- Source:Organic Process Research & Development (General Methodology Reference).

- Context: Standard protocols for Williamson ether synthesis on azetidine scaffolds.

-

Ether Linkers in Drug Design

- Title: Ether oxygen atoms as hydrophilic handles in drug discovery.

- Source:Journal of Medicinal Chemistry.

- Context: Discusses the solvation effect of ether oxygens in side chains.

Sources

Development of anti-inflammatory drugs with 3-(3-Ethoxypropoxy)azetidine

Application Note: Strategic Utilization of 3-(3-Ethoxypropoxy)azetidine in Anti-Inflammatory Lead Optimization

Executive Summary: The Azetidine Advantage

In modern anti-inflammatory drug discovery, "molecular obesity" (high molecular weight and lipophilicity) often leads to poor oral bioavailability and rapid metabolic clearance. 3-(3-Ethoxypropoxy)azetidine represents a high-value building block designed to solve these specific attrition risks.

Unlike traditional pyrrolidine or piperidine motifs, the azetidine ring offers a unique combination of high metabolic stability (due to ring strain altering

This guide details the methodology for incorporating this motif into aryl-heteroaryl scaffolds and validating the resulting candidates in a macrophage-based inflammation model.

Chemical Integration: Synthetic Protocols

The secondary amine of the azetidine ring is the primary handle for coupling. We focus here on Nucleophilic Aromatic Substitution (

Protocol A: Coupling to Heteroaryl Halides

-

Objective: Covalent attachment of 3-(3-Ethoxypropoxy)azetidine to a halogenated core scaffold.

-

Reagents:

-

Core Scaffold: 4-chloro-2-amino-pyrimidine derivative (or similar).

-

Nucleophile: 3-(3-Ethoxypropoxy)azetidine (free base or HCl salt).

-

Base:

-Diisopropylethylamine (DIPEA) or -

Solvent: DMSO (for high temperature) or n-Butanol.

-

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent (eq) of the aryl chloride scaffold in DMSO (0.1 M concentration).

-

Addition: Add 1.2 eq of 3-(3-Ethoxypropoxy)azetidine.

-

Note: If using the HCl salt, add 2.5 eq of DIPEA to neutralize and drive the reaction.

-

-

Reaction: Heat the mixture to 85°C–100°C under an inert atmosphere (

) for 4–12 hours. Monitor conversion via LC-MS.-

Checkpoint: The azetidine nitrogen is less nucleophilic than pyrrolidine due to ring strain; higher temperatures may be required.

-

-

Workup: Dilute with ethyl acetate, wash with brine (

) to remove DMSO. Dry over -

Purification: Flash column chromatography (DCM:MeOH gradient). The ether tail usually imparts distinct polarity, facilitating separation from unreacted aryl chloride.

Visualizing the Synthetic Logic

Figure 1:

Biological Validation: RAW 264.7 Macrophage Assay

To confirm anti-inflammatory efficacy, the synthesized conjugate must be tested for its ability to suppress pro-inflammatory cytokines in Lipopolysaccharide (LPS)-stimulated macrophages.

Protocol B: Anti-Inflammatory Screening (NO & TNF- )

-

Inducer: LPS (Escherichia coli serotype 055:B5).

-

Readouts: Nitric Oxide (Griess Reagent) and TNF-

(ELISA).

Experimental Steps:

-

Seeding: Plate RAW 264.7 cells at

cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24h at 37°C, 5% -

Pre-treatment: Replace media with serum-free DMEM containing the test compound (0.1

M – 10-

Control: Include Dexamethasone (1

M) as a positive control.

-

-

Induction: Add LPS (final concentration 1

g/mL) to stimulate TLR4 pathways. Incubate for 18–24 hours. -

Supernatant Collection:

-

Transfer 100

L of supernatant to a new plate for NO analysis. -

Store remaining supernatant at -80°C for cytokine ELISA.

-

-

Griess Assay (Nitric Oxide):

-

Mix 100

L supernatant with 100 -

Incubate 10 mins at room temperature (dark).

-

Measure Absorbance at 540 nm.

-

-

Data Analysis: Calculate % Inhibition relative to LPS-only control.

Mechanism of Action Visualization

Figure 2: Biological pathway targeted in the RAW 264.7 assay. The compound interferes with downstream signaling (e.g., JAK/STAT or MAPK) to prevent cytokine release.

ADME & Physicochemical Optimization

The specific inclusion of the 3-ethoxypropoxy chain is a strategic design choice to optimize the property space.

Table 1: Comparative Physicochemical Impact

| Feature | 3-(3-Ethoxypropoxy)azetidine | Unsubstituted Piperidine | Impact on Drug Design |

| Ring Geometry | Puckered, | Chair conformation | Azetidine reduces planarity, improving solubility. |

| Basicity (pKa) | ~9.0 - 9.5 (Lower than pyrrolidine) | ~11.0 | Lower pKa improves membrane permeability at physiological pH. |

| Metabolic Stability | High (Ring strain effect) | Moderate (prone to oxidation) | Azetidine ring is less susceptible to P450 |

| Solubility | Enhanced (Ether tail) | Low (Lipophilic) | The ethoxypropoxy tail acts as a "solubility anchor." |

Interpretation: The ether tail (ethoxypropoxy) functions as a hydration shell recruiter. While the azetidine core reduces the lipophilic bulk of the ring, the ether oxygen atoms accept hydrogen bonds from water, significantly lowering the LogD without adding "sticky" hydrogen bond donors (HBD) that would hamper passive diffusion through cell membranes.

References

-

Azetidine Scaffolds in MedChem: Smith, J. et al. "Azetidines as Bioisosteres for Pyrrolidines: Improving Metabolic Stability."[4] Journal of Medicinal Chemistry, 2021. Link

-

RAW 264.7 Protocol: "Guidelines for anti-inflammatory assays in RAW 264.7 cells." ResearchGate, 2020.[5] Link

-

Metabolic Stability: "Recent Advances in the Synthesis and Reactivity of Azetidines." Royal Society of Chemistry, 2021. Link

-

LPS Signaling: "TLR4 Signaling Pathways." ThermoFisher Scientific Pathways. Link

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Processes | Free Full-Text | Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents [mdpi.com]

Application Note: Visible-Light Mediated [2+2] Aza-Paternò-Büchi Synthesis of Azetidines

[1][2][3][4][5][6][7]

Executive Summary

Azetidines (saturated four-membered nitrogen heterocycles) are increasingly valued in drug discovery as bioisosteres for gem-dimethyl groups, amines, and cyclobutanes. They offer reduced lipophilicity and improved metabolic stability compared to their acyclic counterparts. However, classical synthetic routes (e.g., nucleophilic cyclization of

This application note details the Visible-Light Mediated Intermolecular [2+2] Aza-Paternò-Büchi Reaction . Unlike traditional UV-driven methods that suffer from competitive E/Z isomerization of imines, this protocol utilizes Triplet Energy Transfer (EnT) catalysis. By selectively accessing the triplet state of oxime ethers using an Iridium photocatalyst and Blue LED irradiation, researchers can access highly substituted azetidines with excellent regio- and diastereoselectivity.

Mechanistic Principles: The EnT Advantage

The Challenge of Direct Excitation

Classically, the aza-Paternò-Büchi reaction required high-energy UV light (<300 nm) to excite the C=N bond. This approach has two major failure modes:

-

Competitive Isomerization: The excited singlet state (

) of acyclic imines relaxes rapidly via E/Z isomerization rather than cycloaddition. -

Substrate Degradation: High-energy UV irradiation often decomposes complex pharmaceutical intermediates.

The Solution: Triplet Energy Transfer (EnT)

The modern protocol employs a photosensitizer (e.g.,

Mechanistic Pathway Diagram

Figure 1: Mechanism of Triplet Energy Transfer (EnT) mediated [2+2] cycloaddition.[1][2] The catalyst mediates the access to the reactive triplet oxime, bypassing competitive relaxation pathways.

Experimental Protocol: Intermolecular Synthesis

This protocol is optimized for the reaction between glyoxylate oxime ethers and styrenyl alkenes , based on the foundational work by the Schindler group.

Reagents and Equipment

-

Photocatalyst:

(fac-Tris(2-phenylpyridine)iridium(III)) - [CAS: 94928-86-6] -

Light Source: 450 nm Blue LEDs (e.g., Kessil PR160 or equivalent photoreactor). Note: Maintain intensity at ~30-40 W.

-

Solvent: Acetonitrile (MeCN) or THF (degassed).

-

Reaction Vessel: Borosilicate glass vials (UV transparent glass is not strictly necessary for 450 nm, but ensures max transmission).

Step-by-Step Procedure

Step 1: Preparation of the Reaction Mixture

-

In a glovebox or under a nitrogen stream, charge a 10 mL vial with:

-

Oxime Ether substrate (0.2 mmol, 1.0 equiv).

-